Cas no 2364-42-3 (1,1'-Biphenyl,3,3',4,4'-tetranitro-)

1,1'-Biphenyl,3,3',4,4'-tetranitro- structure
2364-42-3 structure
Product Name:1,1'-Biphenyl,3,3',4,4'-tetranitro-
CAS No:2364-42-3
MF:C12H6N4O8
MW:334.198042392731
CID:257045
PubChem ID:16901
Update Time:2025-04-19

1,1'-Biphenyl,3,3',4,4'-tetranitro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,3,3',4,4'-tetranitro-
    • 4-(3,4-dinitrophenyl)-1,2-dinitrobenzene
    • 3,4,3',4'-Tetranitro-biphenyl
    • SCHEMBL3976788
    • DTXSID60178310
    • BRN 2547291
    • 2364-42-3
    • CHEMBL353670
    • 3,4,3',4'-Tetranitrobiphenyl
    • 1,1'-BIPHENYL, 3,3',4,4'-TETRANITRO-
    • Inchi: 1S/C12H6N4O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H
    • InChI Key: UNKCJDGKXMGEEF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C(C=CC(=C1)C1C=CC(=C(C=1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 334.01858
  • Monoisotopic Mass: 334.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 183A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.653
  • Boiling Point: 586.8°C at 760 mmHg
  • Flash Point: 302.6°C
  • Refractive Index: 1.687
  • PSA: 172.56
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